Nickelocen
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Overview
Description
Nickelocen, also known as nickelocene, is an organometallic compound with the chemical formula (C5H5)2Ni. It is a dark green crystalline solid with a metallic luster and is known for its unique sandwich structure, where a nickel atom is sandwiched between two cyclopentadienyl rings. This compound is of significant interest in the field of organometallic chemistry due to its stability and reactivity .
Preparation Methods
Nickelocen can be synthesized through several methods:
Salt Metathesis Reaction: One common method involves the reaction of nickel(II) chloride with sodium cyclopentadienide in an inert atmosphere. The reaction proceeds as follows[ \text{NiCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{(C}_5\text{H}_5\text{)}_2\text{Ni} + 2 \text{NaCl} ]
Reduction Method: Another method involves the reduction of nickel(II) acetylacetonate with cyclopentadiene in the presence of a reducing agent such as sodium amalgam.
Industrial production methods typically involve large-scale versions of these laboratory procedures, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nickelocen undergoes various chemical reactions, including:
Oxidation: It slowly oxidizes in air to form a brown-black substance. In the presence of oxygen, it can form nickel(II) oxide.
Reduction: In anhydrous ethanol, it can be reduced by sodium amalgam to form dicyclopentadiene nickel.
Substitution: It reacts with nickel tetracarbonyl to produce carbonyl cyclopentadienyl nickel and dicarbonyl tris(cyclopentadiene) trinickel.
Common reagents used in these reactions include oxygen, sodium amalgam, and nickel tetracarbonyl. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickelocen has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of di-pi-cyclopentadienylnickel involves its ability to coordinate with various ligands through its cyclopentadienyl rings. This coordination allows it to participate in a wide range of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Nickelocen is similar to other metallocenes, such as ferrocene (Fe(C5H5)2), cobaltocene (Co(C5H5)2), and chromocene (Cr(C5H5)2). it is unique in its reactivity and stability. For example:
Ferrocene: More stable and less reactive compared to di-pi-cyclopentadienylnickel.
Cobaltocene: Less stable and more reactive, often used in redox reactions.
Chromocene: Similar stability but different reactivity due to the presence of chromium
These comparisons highlight the unique properties of di-pi-cyclopentadienylnickel, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10Ni-6 |
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Molecular Weight |
188.88 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;nickel |
InChI |
InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI Key |
NQLVCAVEDIGMMW-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni] |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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